molecular formula C27H26N2O4S2 B2817814 ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 847486-37-7

ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2817814
CAS RN: 847486-37-7
M. Wt: 506.64
InChI Key: OKHCNLFRCVVCRC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an ester group (carboxylate), a thiazepine ring, and a thiophene ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The dihydropyrimidine ring, for example, could adopt a screw-boat conformation .

Scientific Research Applications

Formation and Ring Transformation

Research on similar compounds, like "ethyl 2-(6,7-dimethoxy-3-oxo-3,4-dihydrobenzo[e][1,2]thiazine-1,1-dioxide-2-yl)acetate" and their ring expansion and contraction processes, offers insights into synthetic pathways that could apply to the target compound. These studies explore the structural transformations critical for developing new molecules with potential therapeutic applications (Khalaj & Adibpour, 2008).

Antibacterial and Antifungal Activities

Compounds with structural similarities, specifically various ethyl cycloalkylthiophene carboxylates, have been synthesized and evaluated for their antibacterial and antifungal properties. This research direction is significant for discovering new drugs based on the chemical backbone similar to the compound (Altundas et al., 2010).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates incorporating cyclopropanated ethyl cycloalkylthiophene carboxylates demonstrates the potential for these compounds to exhibit excellent antibacterial, antifungal, and antioxidant activities. Such findings highlight the applicability of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Heterocyclic Syntheses and Biological Activity

The exploration of novel synthetic routes to create heterocyclic compounds based on similar chemical structures emphasizes the versatility and potential biological activities of these molecules. This research avenue is crucial for the development of new therapeutic agents with varied pharmacological profiles (Yavari et al., 2017).

properties

IUPAC Name

ethyl 2-[[2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S2/c1-2-33-27(32)25-18-11-8-14-20(18)35-26(25)28-23(30)16-29-19-12-6-7-13-21(19)34-22(15-24(29)31)17-9-4-3-5-10-17/h3-7,9-10,12-13,22H,2,8,11,14-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCNLFRCVVCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)CC(SC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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